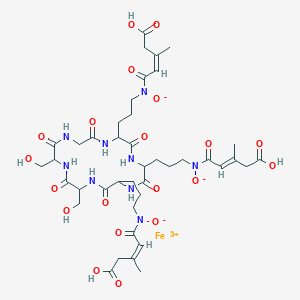

Ferrichrome A

Description

Propriétés

IUPAC Name |

(Z)-5-[3-[5-[3-[[(E)-4-carboxy-3-methylbut-2-enoyl]-oxidoamino]propyl]-8-[3-[[(Z)-4-carboxy-3-methylbut-2-enoyl]-oxidoamino]propyl]-11,14-bis(hydroxymethyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enoic acid;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H58N9O20.Fe/c1-22(16-34(57)58)13-31(54)48(68)10-4-7-25-38(64)44-26(8-5-11-49(69)32(55)14-23(2)17-35(59)60)39(65)45-27(9-6-12-50(70)33(56)15-24(3)18-36(61)62)40(66)47-29(21-52)41(67)46-28(20-51)37(63)42-19-30(53)43-25;/h13-15,25-29,51-52H,4-12,16-21H2,1-3H3,(H,42,63)(H,43,53)(H,44,64)(H,45,65)(H,46,67)(H,47,66)(H,57,58)(H,59,60)(H,61,62);/q-3;+3/b22-13-,23-14+,24-15-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLVIRNJIQOQJW-LDEMJYSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CO)CO)CCCN(C(=O)C=C(C)CC(=O)O)[O-])CCCN(C(=O)C=C(C)CC(=O)O)[O-])[O-])CC(=O)O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CO)CO)CCCN(C(=O)/C=C(/C)\CC(=O)O)[O-])CCCN(C(=O)/C=C(\C)/CC(=O)O)[O-])[O-])/CC(=O)O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H58FeN9O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336337 | |

| Record name | Ferrichrome A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1052.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15258-80-7 | |

| Record name | Ferrichrome A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015258807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron, [cyclo[glycyl-N5-[(2E)-4-carboxy-3-methyl-1-(oxo-.kappa.O)-2-buten-1-yl]-N5-(hydroxy-.kappa.O)-L-ornithyl-N5-[(2E)-4-carboxy-3-methyl-1-(oxo-.kappa.O)-2-buten-1-yl]-N5-(hydroxy-.kappa.O)-L-ornithyl-N5-[(2E)-4-carboxy-3-methyl-1-(oxo-.kappa.O)-2-buten-1-yl]-N5-(hydroxy-.kappa.O)-L-ornithyl-L-seryl-L-seryl]ato(3-)]-, (OC-6-64)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferrichrome A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ferrichrome A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Discovery and History of Ferrichrome Siderophores: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of ferrichrome siderophores. Tailored for researchers, scientists, and drug development professionals, this document delves into the initial isolation of ferrichrome, its structural elucidation, and the key scientific contributions that have shaped our understanding of its role in microbial iron acquisition. The guide details the intricate biosynthetic pathways, transport mechanisms across microbial membranes, and the experimental protocols pivotal for its study. Quantitative data are systematically presented in tabular format for comparative analysis, and complex biological processes are visualized through detailed diagrams to facilitate a deeper understanding of this important class of siderophores.

Introduction: The Challenge of Iron Bioavailability

Iron is an essential element for nearly all forms of life, playing a crucial role as a cofactor in a myriad of enzymatic reactions, including DNA synthesis, cellular respiration, and nitrogen fixation.[1] Despite its abundance in the Earth's crust, its bioavailability in aerobic environments is severely limited due to the formation of insoluble ferric (Fe³⁺) hydroxides.[1] To overcome this challenge, microorganisms have evolved sophisticated iron acquisition systems, a cornerstone of which is the production and secretion of low-molecular-weight, high-affinity iron-chelating molecules known as siderophores.[1][2] This guide focuses on ferrichrome, a prominent member of the hydroxamate class of siderophores, primarily produced by fungi.

Discovery and Early History

The story of ferrichrome began in 1952 when it was first isolated.[1][3] Initially identified as a fungal growth factor, its precise biological function remained elusive.[4] A pivotal moment in siderophore research came through the work of J.B. Neilands, who, in 1957, demonstrated that ferrichrome acts as an iron transport agent.[1][5] This discovery laid the groundwork for understanding the fundamental role of siderophores in microbial iron metabolism. Subsequent research has identified ferrichrome and its analogues in various fungal genera, including Aspergillus, Ustilago, and Penicillium.[1][3][6]

Physicochemical Properties of Ferrichrome

Ferrichrome is a cyclic hexapeptide composed of three glycine (B1666218) residues and three Nδ-acetyl-Nδ-hydroxy-L-ornithine residues.[1][7] The three hydroxamate groups act as bidentate ligands, coordinating a single ferric iron atom in a near-perfect octahedral geometry.[1][3] This structure confers a high binding affinity and specificity for Fe³⁺.

Quantitative Data

The following tables summarize key quantitative data for ferrichrome and a related analogue, ferrichrome A.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| Ferrichrome (iron-bound) | C₂₇H₄₂FeN₉O₁₂ | 740.53 | [8][9] |

| Desferriferrichrome (iron-free) | C₂₇H₄₅N₉O₁₂ | 687.70 | [10][11] |

| Ferrichrome A (iron-bound) | C₄₁H₅₈FeN₉O₂₀ | 1052.79 | [12] |

Table 1: Molecular Properties of Ferrichrome and Ferrichrome A.

| Siderophore | logβ₁₁₀ | Reference |

| Ferrichrome | 29.07 | [7] |

| Enterobactin (triscatecholate) | 49 | [7] |

| Desferrioxamine B (trishydroxamate) | 30.6 | [6][7] |

| Aerobactin (bishydroxamate) | 22.5 | [7] |

| Rhodotorulic acid (bishydroxamate) | 21.55 | [7] |

Table 2: Ferric Iron Stability Constants (logβ₁₁₀) of Various Siderophores.

Spectral Characteristics

The iron-bound form of ferrichrome exhibits a characteristic reddish-brown color due to ligand-to-metal charge transfer bands in the visible region of the electromagnetic spectrum. UV-Vis spectrophotometry of ferric siderophore complexes typically shows a broad absorbance maximum around 420-440 nm. The precise λmax can vary depending on the specific ferrichrome analogue and the solvent conditions. Nuclear Magnetic Resonance (¹H-NMR) spectroscopy has been employed to elucidate the solution conformation of ferrichrome and its diamagnetic analogues, confirming a rigid structure in solution that is consistent with its crystalline state.[13]

Biosynthesis of Ferrichrome

The biosynthetic pathway of ferrichrome has been extensively studied, particularly in the fungus Ustilago maydis. The process begins with the modification of L-ornithine and proceeds through a series of enzymatic steps, culminating in the cyclization of the hexapeptide.

Key Enzymes and Genes in Ustilago maydis

The biosynthesis of ferrichrome in U. maydis involves a cluster of genes, including sid1 and sid2.[14][15] The pathway for the related siderophore, ferrichrome A, involves additional enzymes encoded by the fer gene cluster.[14]

-

Sid1 (Ornithine monooxygenase): Catalyzes the initial and committing step, the N⁵-hydroxylation of L-ornithine.[14][15]

-

N⁵-transacetylase: An uncharacterized enzyme responsible for the acetylation of N⁵-hydroxyornithine.

-

Sid2 (Non-ribosomal peptide synthetase - NRPS): A multi-domain enzyme that sequentially links the three glycine and three N⁵-acetyl-N⁵-hydroxyornithine residues and catalyzes the final cyclization to form ferrichrome.[12][14]

The biosynthesis of ferrichrome A follows a more complex pathway involving additional enzymes:

-

Hcs1 (HMG-CoA synthase): Produces hydroxymethylglutaryl-CoA (HMG-CoA).[14]

-

Fer4 (Enoyl-CoA hydratase): Converts HMG-CoA to methylglutaconyl-CoA.[14]

-

Fer5 (Acylase): Couples methylglutaconyl-CoA to N⁵-hydroxyornithine.[14]

-

Fer3 (Non-ribosomal peptide synthetase - NRPS): Assembles the final ferrichrome A molecule.[14]

Ferrichrome Biosynthesis Pathway Diagram

Caption: Biosynthesis of ferrichrome from L-ornithine and glycine.

Ferrichrome Transport and Iron Uptake

Once secreted, ferrichrome scavenges ferric iron from the environment. The resulting ferri-ferrichrome complex is then recognized and transported into the microbial cell through specific membrane receptors.

Transport in Gram-Negative Bacteria (e.g., E. coli)

In Escherichia coli, the uptake of ferri-ferrichrome is a well-characterized, energy-dependent process mediated by the FhuA outer membrane receptor and the TonB-ExbB-ExbD complex in the inner membrane.[2][16][17]

-

Binding to FhuA: The ferri-ferrichrome complex binds to the FhuA receptor located in the outer membrane.[2][16]

-

Conformational Change: This binding induces a conformational change in FhuA, which is transmitted to the TonB complex.[2]

-

Energy Transduction: The TonB complex transduces energy from the proton motive force of the cytoplasmic membrane to the FhuA receptor.[18][19]

-

Translocation: This energy input facilitates the translocation of the ferri-ferrichrome complex across the outer membrane and into the periplasm.[5][19]

-

Periplasmic Transport: In the periplasm, the complex binds to the periplasmic binding protein FhuD, which shuttles it to the inner membrane ABC transporter FhuBC.[5][19]

-

Inner Membrane Transport: The FhuBC transporter actively transports the complex across the inner membrane into the cytoplasm.[9][19]

-

Iron Release: Inside the cytoplasm, iron is released from ferrichrome, likely through a reductive mechanism where Fe³⁺ is reduced to Fe²⁺, which has a much lower affinity for the siderophore.[7]

FhuA-Mediated Ferrichrome Uptake Workflow

Caption: FhuA-mediated uptake of ferri-ferrichrome in E. coli.

Transport in Fungi

Fungi also possess specific transport systems for siderophore-iron complexes. For instance, in Saccharomyces cerevisiae, which does not produce its own siderophores, the ARN family of transporters is responsible for the uptake of xenosiderophores like ferrichrome.[7] The uptake mechanism can involve endocytosis.[7] Once inside the fungal cell, iron is released, and ferrichrome can also serve as an intracellular iron storage molecule.[7]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of ferrichrome siderophores.

Isolation and Purification of Ferrichrome

A general protocol for the isolation of ferrichrome from fungal cultures (e.g., Aspergillus or Ustilago species) is outlined below. Optimization is often required depending on the fungal species and culture conditions.

-

Fungal Culture: Grow the fungus in a low-iron medium to induce siderophore production.

-

Supernatant Collection: Separate the fungal biomass from the culture medium by centrifugation or filtration. The supernatant contains the secreted siderophores.

-

Adsorption Chromatography: Pass the supernatant through a column containing a non-polar resin (e.g., XAD-4 or Amberlite). Siderophores will adsorb to the resin.

-

Elution: Wash the resin with water to remove salts and other polar compounds. Elute the siderophores with a solvent of increasing polarity, such as a water-methanol gradient.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the siderophore-containing fractions using RP-HPLC with a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).[20]

-

Characterization: Confirm the identity and purity of the isolated ferrichrome using mass spectrometry and NMR spectroscopy.

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores.[1][21][22][23][24]

Principle: The assay solution contains a ternary complex of Chrome Azurol S dye, Fe³⁺, and a detergent (e.g., hexadecyltrimethylammonium bromide - HDTMA). This complex is blue. In the presence of a siderophore, which has a higher affinity for iron than the dye, the iron is sequestered from the complex. The resulting iron-free dye is orange/yellow, leading to a color change that can be quantified spectrophotometrically.

Protocol for CAS Agar (B569324) Plates (Semi-quantitative):

-

Prepare CAS Assay Solution:

-

Dissolve 60.5 mg of CAS in 50 mL of deionized water.

-

Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

-

Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

-

Mix the CAS and HDTMA solutions. While stirring, slowly add the FeCl₃ solution. The solution will turn dark blue. Autoclave and cool to 50°C.

-

-

Prepare Growth Medium: Prepare and autoclave a suitable agar-based growth medium. Cool to 50°C.

-

Mix and Pour Plates: Aseptically mix the CAS assay solution with the molten agar medium (typically in a 1:9 ratio). Pour into sterile petri dishes and allow to solidify.

-

Inoculation and Incubation: Inoculate the test microorganism onto the CAS agar plates. Incubate under appropriate growth conditions.

-

Observation: Siderophore production is indicated by the formation of an orange or yellow halo around the microbial growth against the blue background of the agar. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.[1][21]

Ferrichrome Uptake Assay

This protocol provides a general method for studying the uptake of radiolabeled ferrichrome in microorganisms.

-

Preparation of Radiolabeled Ferri-ferrichrome: Prepare a stock solution of ⁵⁵FeCl₃. Mix with a slight molar excess of desferriferrichrome to form ⁵⁵Fe-ferrichrome.

-

Cell Culture: Grow the microorganism to the desired growth phase in a suitable medium. For iron uptake studies, cells are often pre-cultured in iron-depleted media.

-

Uptake Initiation: Harvest and wash the cells, then resuspend them in a minimal buffer. Add the ⁵⁵Fe-ferrichrome to initiate the uptake experiment.

-

Time Course Sampling: At various time points, remove aliquots of the cell suspension.

-

Uptake Termination and Washing: Immediately filter the cells through a membrane filter (e.g., 0.45 µm pore size) and wash rapidly with a cold stop buffer (e.g., buffer containing a high concentration of a non-radioactive iron salt or a chelator like EDTA) to remove non-specifically bound ⁵⁵Fe-ferrichrome.

-

Quantification: Place the filter in a scintillation vial with a suitable scintillation cocktail. Measure the radioactivity associated with the cells using a liquid scintillation counter.[25]

-

Data Analysis: Plot the amount of internalized ⁵⁵Fe over time to determine the rate of uptake.

Applications and Future Perspectives

The high affinity and specificity of ferrichrome for iron have made it a subject of interest in various fields beyond microbial physiology.

-

Drug Delivery: The siderophore-mediated iron uptake systems of pathogenic microorganisms represent a "Trojan horse" strategy for drug delivery. By attaching an antibiotic moiety to a siderophore, the drug can be actively transported into the target cell, enhancing its efficacy.

-

Clinical Diagnostics: Radiolabeled siderophores are being investigated as imaging agents for the diagnosis of infectious diseases.

-

Biocontrol: Siderophore-producing microorganisms can act as biocontrol agents by sequestering iron from the environment, thereby limiting the growth of plant pathogens.

Future research will likely focus on further elucidating the regulatory networks governing ferrichrome biosynthesis and transport, exploring the diversity of ferrichrome analogues in different microbial species, and harnessing this knowledge for the development of novel antimicrobial agents and diagnostic tools.

Conclusion

Since its discovery over seven decades ago, our understanding of ferrichrome has evolved from its initial identification as a simple growth factor to its recognition as a sophisticated molecule at the heart of microbial iron acquisition. The detailed knowledge of its structure, biosynthesis, and transport mechanisms, as outlined in this guide, provides a solid foundation for future research. The experimental protocols described herein are essential tools for scientists seeking to further unravel the complexities of siderophore biology and exploit their potential in medicine and biotechnology.

References

- 1. Siderophore Detection assay [protocols.io]

- 2. Davidson College: WWW Homepage Template for Biology Students [bio.davidson.edu]

- 3. Ferric Stability Constants of Representative Marine Siderophores: Marinobactins, Aquachelins, and Petrobactin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dc.etsu.edu [dc.etsu.edu]

- 6. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ferrichrome - Wikipedia [en.wikipedia.org]

- 8. Ferrichrome (6CI,7CI,9CI) | C27H42FeN9O12 | CID 644251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ferrichrome | C27H42FeN9O12 | CID 121489511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ferrichrome Iron-free 34787-28-5 [sigmaaldrich.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Ferrichrome A|lookchem [lookchem.com]

- 13. deepdyve.com [deepdyve.com]

- 14. Elucidation of the complete ferrichrome A biosynthetic pathway in Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Siderophore Biosynthesis and Transport Systems in Model and Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. collab.its.virginia.edu [collab.its.virginia.edu]

- 17. DSpace [kops.uni-konstanz.de]

- 18. researchgate.net [researchgate.net]

- 19. storage.imrpress.com [storage.imrpress.com]

- 20. Separation of ferrichromes and other hydroxamate siderophores of fungal origin by reversed-phase chromatography | Scilit [scilit.com]

- 21. protocols.io [protocols.io]

- 22. Chrome Azurol S (CAS) Liquid Assay for Iron-Binding Compounds [protocols.io]

- 23. journals.asm.org [journals.asm.org]

- 24. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]

- 25. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to the Ferrichrome A Biosynthesis Pathway in Ustilago maydis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrichrome A is a cyclic hexapeptide siderophore produced by the phytopathogenic fungus Ustilago maydis to facilitate iron acquisition, a process crucial for its survival and virulence. This technical guide provides a comprehensive overview of the ferrichrome A biosynthesis pathway, detailing the genetic and enzymatic components, regulatory networks, and relevant experimental methodologies. The pathway involves a series of enzymatic reactions that convert basic metabolic precursors into the complex siderophore structure. Understanding this pathway is critical for developing novel antifungal strategies and for potential applications in drug delivery and biotechnology. This document synthesizes current knowledge, presenting it in a structured format with a focus on quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction

Iron is an essential micronutrient for nearly all living organisms, playing a pivotal role in numerous cellular processes, including respiration, DNA synthesis, and various enzymatic reactions.[1] However, the bioavailability of iron in the environment is often limited. To overcome this, many microorganisms have evolved sophisticated iron acquisition systems, including the synthesis and secretion of high-affinity iron-chelating molecules known as siderophores.[1]

The corn smut fungus, Ustilago maydis, produces two hydroxamate-type siderophores: ferrichrome and ferrichrome A.[2][3] While both are crucial for iron uptake, ferrichrome A is distinguished by the acylation of its three δ-N-hydroxyornithine residues with methylglutaconyl moieties.[4] The biosynthesis of ferrichrome A is a complex process involving a dedicated set of genes and enzymes, the expression of which is tightly regulated in response to iron availability. This guide provides an in-depth exploration of the ferrichrome A biosynthesis pathway in U. maydis, offering valuable insights for researchers in mycology, infectious diseases, and drug development.

The Ferrichrome A Biosynthesis Pathway

The biosynthesis of ferrichrome A in Ustilago maydis is a multi-step process that begins with precursors from primary metabolism and culminates in the assembly of the final siderophore. The pathway is encoded by a cluster of genes, including hcs1, fer4, fer5, and fer3, in addition to the involvement of sid1 which is also required for ferrichrome biosynthesis.[5][6]

Key Enzymes and Genes

The core enzymes and their corresponding genes involved in the ferrichrome A biosynthesis pathway are summarized in the table below.

| Gene | Enzyme | Function in Pathway |

| hcs1 | Hydroxymethylglutaryl-CoA synthase | Condenses acetyl-CoA and acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[5] |

| fer4 | Enoyl-CoA hydratase/isomerase | Converts HMG-CoA to trans-2-methylglutaconyl-CoA.[5][7] |

| sid1 | L-ornithine N5-oxygenase | Hydroxylates L-ornithine to δ-N-hydroxyornithine, a key precursor for both ferrichrome and ferrichrome A.[8][9] |

| fer5 | Acylase | Transfers the methylglutaconyl group from trans-2-methylglutaconyl-CoA to δ-N-hydroxyornithine.[5][7] |

| fer3 | Non-ribosomal peptide synthetase (NRPS) | Assembles three molecules of methylglutaconyl-δ-N-hydroxyornithine, one glycine (B1666218), and two serine residues to form the cyclic hexapeptide backbone of ferrichrome A.[5][6] |

Biosynthetic Steps

The biosynthesis of ferrichrome A can be delineated into the following key steps:

-

Formation of the Acyl Side Chain Precursor: The pathway initiates with the synthesis of HMG-CoA from acetyl-CoA and acetoacetyl-CoA, catalyzed by the HMG-CoA synthase, Hcs1.[5] Subsequently, the enoyl-CoA hydratase/isomerase, Fer4, converts HMG-CoA into trans-2-methylglutaconyl-CoA.[5][7]

-

Hydroxylation of Ornithine: Concurrently, the amino acid L-ornithine is hydroxylated at the N5 position by the enzyme L-ornithine N5-oxygenase, Sid1, to produce δ-N-hydroxyornithine.[8][9] This is a crucial step shared with the biosynthesis of ferrichrome.

-

Acylation of Hydroxyornithine: The acylase Fer5 then catalyzes the transfer of the trans-2-methylglutaconyl group from its CoA thioester to the δ-amino group of δ-N-hydroxyornithine.[5][7]

-

Non-Ribosomal Peptide Synthesis: The final assembly of ferrichrome A is carried out by the non-ribosomal peptide synthetase (NRPS), Fer3. This large, multi-domain enzyme orchestrates the cyclization of three molecules of the acylated hydroxyornithine with one glycine and two serine residues to form the mature ferrichrome A molecule.[5][6]

Regulation of Ferrichrome A Biosynthesis

The production of ferrichrome A is a metabolically expensive process and is therefore tightly regulated to match the cell's demand for iron. The primary regulatory mechanism is transcriptional repression in response to high intracellular iron levels.

The Urbs1 Transcriptional Repressor

The key regulator of siderophore biosynthesis in U. maydis is the GATA-type zinc finger transcription factor, Urbs1.[10] Under iron-replete conditions, Urbs1 binds to GATA sequences in the promoter regions of the ferrichrome and ferrichrome A biosynthesis genes, including sid1, fer3, fer4, and fer5, thereby repressing their transcription.[6][7][10] When intracellular iron levels are low, Urbs1-mediated repression is alleviated, leading to the expression of these genes and the subsequent production of siderophores.[8][11]

Link to cAMP Signaling

Recent studies have also implicated the cyclic AMP (cAMP) signaling pathway in the regulation of iron uptake in U. maydis. The cAMP pathway is a central regulator of pathogenic development in this fungus. Transcriptome analyses have revealed that genes in the ferrichrome and ferrichrome A biosynthesis clusters are coregulated by the cAMP-dependent protein kinase A (PKA).[6] This suggests a complex interplay between iron sensing and developmental signaling pathways in controlling siderophore production.

Quantitative Data

While the enzymatic steps of the ferrichrome A biosynthesis pathway have been elucidated, detailed quantitative data such as enzyme kinetics for the specific U. maydis enzymes are not extensively reported in the literature. The seminal paper by Winterberg et al. (2010) demonstrated the in vitro activities of Hcs1, Fer4, and Fer5, but specific kinetic parameters were not provided.[5] The following tables summarize the available information and provide representative kinetic data for homologous enzymes from other fungal species to offer a point of reference.

Table 1: Gene Expression under Different Iron Conditions

| Gene | Expression under Low Iron | Expression under High Iron | Reference(s) |

| sid1 | Upregulated | Repressed | [8][11] |

| fer3 | Upregulated | Repressed | [6] |

| fer4 | Upregulated | Repressed | [6] |

| fer5 | Upregulated | Repressed | [6] |

Table 2: Representative Fungal Enzyme Kinetic Parameters

Note: The following data are from homologous enzymes and may not reflect the precise kinetics of the Ustilago maydis enzymes.

| Enzyme Class | Organism | Substrate | Km (µM) | Vmax (U/mg) or kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| HMG-CoA Synthase | Saccharomyces cerevisiae | Acetyl-CoA | 46 | 1.3 (kcat) | 8.0-8.9 | - | [12] |

| HMG-CoA Synthase | Saccharomyces cerevisiae | Acetoacetyl-CoA | 4.4 | - | 8.0-8.9 | - | [12] |

| Enoyl-CoA Hydratase | Candida tropicalis | trans-2-Octenoyl-CoA | 13 | 1,100 (U/mg) | 8.0 | - | [13] |

| Acylase | Aspergillus melleus | Penicillin G | 1,200 | 12.5 (U/mg) | 8.0 | 55 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the ferrichrome A biosynthesis pathway in U. maydis.

Gene Deletion in Ustilago maydis

This protocol is adapted from established methods for generating gene replacement mutants in U. maydis and is essential for functional characterization of the biosynthesis genes.[1][15][16]

Materials:

-

U. maydis strain (e.g., FB1 or FB2)

-

High-fidelity DNA polymerase

-

Primers for amplifying 5' and 3' flanking regions of the target gene (with SfiI sites)

-

Plasmid containing a selection marker (e.g., hygromycin resistance) with flanking SfiI sites

-

SfiI restriction enzyme and ligase

-

Protoplasting solution (e.g., containing lysing enzymes from Trichoderma harzianum)

-

Transformation buffer (e.g., STC buffer: 1 M sorbitol, 10 mM Tris-HCl pH 7.5, 100 mM CaCl2)

-

Regeneration medium

-

Selective medium containing the appropriate antibiotic

Procedure:

-

Construct Generation: a. Amplify the ~1 kb 5' and 3' flanking regions of the target gene using primers that incorporate distinct SfiI recognition sites. b. Amplify the desired selection marker cassette, also flanked by corresponding SfiI sites. c. Digest the flanking regions and the marker cassette with SfiI and ligate them together to create the gene replacement construct. d. Use the ligation product as a template for a final PCR to generate a large amount of the linear deletion construct.

-

Protoplast Preparation: a. Grow U. maydis cells in a suitable liquid medium to early logarithmic phase. b. Harvest the cells and resuspend them in the protoplasting solution. c. Incubate until a majority of the cells have been converted to protoplasts.

-

Transformation: a. Gently wash and resuspend the protoplasts in the transformation buffer. b. Add the linear deletion construct DNA to the protoplast suspension. c. Incubate on ice, followed by the addition of PEG-containing STC buffer. d. Plate the transformation mixture onto regeneration medium and incubate.

-

Selection and Verification: a. Overlay the regeneration plates with a top agar (B569324) containing the selective antibiotic. b. Isolate resistant colonies and grow them on selective medium. c. Verify the gene replacement event by diagnostic PCR and Southern blot analysis.

Northern Blot Analysis for Gene Expression

This protocol allows for the detection and relative quantification of specific mRNA transcripts, which is crucial for studying the regulation of the ferrichrome A biosynthesis genes.[17][18]

Materials:

-

U. maydis cultures grown under iron-replete and iron-deplete conditions

-

RNA extraction kit or reagents (e.g., TRIzol)

-

Formaldehyde, formamide, MOPS buffer

-

Agarose

-

Nylon membrane

-

UV cross-linker

-

Hybridization buffer

-

Radiolabeled or non-radioactively labeled DNA probe specific to the gene of interest

-

Washing buffers

-

Phosphorimager or chemiluminescence detection system

Procedure:

-

RNA Isolation: a. Harvest U. maydis cells and immediately freeze them in liquid nitrogen. b. Extract total RNA using a preferred method, ensuring to minimize RNase contamination.

-

Gel Electrophoresis: a. Separate the RNA samples on a denaturing formaldehyde-agarose gel. b. Include an RNA ladder for size determination.

-

Blotting: a. Transfer the separated RNA from the gel to a nylon membrane via capillary action or electroblotting. b. Cross-link the RNA to the membrane using UV radiation.

-

Hybridization: a. Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites. b. Add the labeled probe and incubate overnight to allow for hybridization to the target mRNA.

-

Washing and Detection: a. Wash the membrane under stringent conditions to remove unbound probe. b. Detect the hybridized probe using a phosphorimager (for radioactive probes) or a chemiluminescence detection system (for non-radioactive probes).

HPLC-MS/MS for Ferrichrome A Quantification

This method provides a sensitive and specific means to detect and quantify ferrichrome A in culture supernatants.[19][20][21][22]

Materials:

-

U. maydis culture supernatant

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol (B129727), acetonitrile, water (HPLC grade)

-

Formic acid or trifluoroacetic acid

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

C18 reversed-phase HPLC column

-

Ferrichrome A standard

Procedure:

-

Sample Preparation: a. Grow U. maydis in a defined low-iron medium to induce siderophore production.[23] b. Harvest the culture supernatant by centrifugation. c. Condition an SPE cartridge with methanol and then water. d. Load the supernatant onto the cartridge. e. Wash the cartridge to remove salts and polar impurities. f. Elute the siderophores with methanol. g. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

HPLC-MS/MS Analysis: a. Inject the prepared sample onto the HPLC system. b. Separate the components using a C18 column with a gradient of water and acetonitrile, both containing a small percentage of formic acid. c. Detect ferrichrome A using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions of ferrichrome A. d. Quantify the amount of ferrichrome A by comparing the peak area to a standard curve generated with a pure ferrichrome A standard.

Conclusion

The ferrichrome A biosynthesis pathway in Ustilago maydis represents a fascinating and intricate example of secondary metabolism with a critical role in the fungus's interaction with its environment. The elucidation of the genes, enzymes, and regulatory mechanisms involved has provided a solid foundation for further research. This technical guide has summarized the core knowledge of this pathway, offering a valuable resource for researchers. Future investigations focusing on the detailed biochemical characterization of the pathway's enzymes, the structural biology of the protein complexes, and the intricate details of its regulation will undoubtedly uncover new avenues for the development of novel antifungal agents and biotechnological applications. The methodologies outlined herein provide a practical starting point for such endeavors.

References

- 1. Genetic Manipulation of the Plant Pathogen Ustilago maydis to Study Fungal Biology and Plant Microbe Interactions [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of siderophores from Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Elucidation of the complete ferrichrome A biosynthetic pathway in Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Ferroxidation/Permeation Iron Uptake System Is Required for Virulence in Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. sid1, a gene initiating siderophore biosynthesis in Ustilago maydis: molecular characterization, regulation by iron, and role in phytopathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sid1, a gene initiating siderophore biosynthesis in Ustilago maydis: molecular characterization, regulation by iron, and role in phytopathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. portlandpress.com [portlandpress.com]

- 13. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A PCR-based system for highly efficient generation of gene replacement mutants in Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A reverse genetic approach for generating gene replacement mutants in Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Northern Blot Analysis of Gene Expression | Springer Nature Experiments [experiments.springernature.com]

- 18. The Basics: Northern Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 19. New Protocol Based on UHPLC-MS/MS for Quantitation of Metabolites in Xylose-Fermenting Yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

- 21. benchchem.com [benchchem.com]

- 22. Determination of heme in microorganisms using HPLC-MS/MS and cobalt(III) protoporphyrin IX inhibition of heme acquisition in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Role of Ferrichrome A in Fungal Iron Acquisition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an essential micronutrient for virtually all living organisms, playing a critical role in a myriad of cellular processes. For pathogenic fungi, the acquisition of iron from the host environment is a crucial determinant of virulence. Fungi have evolved sophisticated high-affinity iron uptake systems to scavenge this essential metal, which is often tightly sequestered by host proteins. One of the primary mechanisms employed by many fungal species is the secretion of low-molecular-weight iron chelators known as siderophores. This technical guide provides an in-depth exploration of the function of Ferrichrome A, a hydroxamate-type siderophore, in fungal iron uptake. We will delve into its biosynthesis, the mechanism of iron transport, its regulation, and its significance in fungal physiology and pathogenesis, offering valuable insights for researchers and professionals in mycology and drug development.

Introduction to Ferrichrome A and Fungal Iron Uptake

Iron, despite its abundance in the Earth's crust, exists predominantly in the insoluble ferric (Fe³⁺) form at physiological pH, rendering it biologically unavailable. To overcome this limitation, many fungi synthesize and secrete siderophores, which possess an exceptionally high affinity for ferric iron.[1] These molecules chelate iron in the extracellular environment, and the resulting ferric-siderophore complex is then recognized by specific receptors on the fungal cell surface and internalized.

Fungi employ two main strategies for iron acquisition: reductive iron assimilation (RIA) and siderophore-mediated iron acquisition (SIA).[2] While some fungi utilize both systems, siderophore-mediated iron uptake is a key virulence factor for many pathogenic species, including Aspergillus fumigatus.[3][4]

Ferrichrome A belongs to the ferrichrome family of cyclic hexapeptide hydroxamate siderophores.[5] It is produced by various fungal species, particularly under iron-depleted conditions.[6] Its primary role is to sequester environmental iron and transport it into the fungal cell, thereby supporting growth and enabling pathogenic processes.[6]

Structure and Biosynthesis of Ferrichrome A

Ferrichrome A is a cyclic hexapeptide composed of three N⁵-acyl-N⁵-hydroxy-L-ornithine residues and a tripeptide of neutral amino acids. The three hydroxamate groups act as bidentate ligands, coordinating a single ferric iron atom in an octahedral geometry.

The biosynthesis of Ferrichrome A is a multi-step enzymatic process primarily orchestrated by non-ribosomal peptide synthetases (NRPSs). The biosynthetic gene cluster typically includes genes encoding an L-ornithine N⁵-monooxygenase, an acyltransferase, and an NRPS.

Key Biosynthetic Enzymes and their Functions:

| Gene | Enzyme | Function |

| omo1 | L-ornithine N⁵-monooxygenase | Catalyzes the initial hydroxylation of L-ornithine. |

| ato1 | Acyltransferase | Transfers an acyl group to the N⁵-hydroxyornithine. |

| fso1 (NRPS) | Ferrichrome A synthetase | A multi-domain enzyme responsible for the sequential condensation of the amino acid precursors and cyclization to form the final Ferrichrome A molecule. |

The expression of these biosynthetic genes is tightly regulated by intracellular iron concentrations, being significantly upregulated under iron-limiting conditions.

Quantitative Data on Ferrichrome A Function

The efficiency of siderophore-mediated iron uptake is determined by several key quantitative parameters, including the binding affinity of the siderophore for iron and the kinetics of transporter-mediated uptake.

| Parameter | Value | Fungus/System | Reference |

| Ferrichrome-Iron Binding Affinity (logβ₁₁₀) | 29.07 | General | [7] |

| Arn1p Transporter Binding Affinity (Kd) | Saccharomyces cerevisiae | [8] | |

| - High-affinity site | 8.1 nM | ||

| - Low-affinity site | 1.2 µM | ||

| L-ornithine N(5)-monooxygenase (SidA) kcat | 29 min⁻¹ (with L-ornithine) | Aspergillus fumigatus | [9] |

| 75 min⁻¹ (with NADPH) |

Mechanism of Ferrichrome A-Mediated Iron Uptake

The uptake of the iron-bound Ferrichrome A complex is a receptor-mediated process. The ferric-siderophore complex is recognized by specific transporters on the fungal cell surface, which belong to the major facilitator superfamily (MFS), specifically the siderophore-iron transporter (SIT) subfamily.[2][5]

The transport process can be visualized as a "shuttle mechanism" where the entire ferric-siderophore complex is transported across the cell membrane into the cytoplasm.[8] Once inside the cell, iron is released from the siderophore, typically through a reductive mechanism where Fe³⁺ is reduced to Fe²⁺. The now iron-free siderophore can then be either recycled back to the extracellular space to chelate more iron or degraded.

Caption: Workflow of Ferrichrome A-mediated iron uptake in fungi.

Regulation of Ferrichrome A Biosynthesis and Uptake

The biosynthesis and uptake of Ferrichrome A are tightly regulated to maintain iron homeostasis and prevent iron toxicity. In many fungi, this regulation occurs at the transcriptional level and is mediated by iron-sensing transcription factors.

A well-characterized example is the GATA-type transcriptional repressor Fep1 in the fission yeast Schizosaccharomyces pombe. Under iron-replete conditions, Fep1 binds to GATA elements in the promoter regions of genes involved in iron uptake, including those for siderophore biosynthesis and transport, thereby repressing their transcription. When iron levels are low, Fep1 is inactivated, leading to the derepression of these genes and the subsequent production and uptake of siderophores.

In Aspergillus species, the regulation is more complex, involving the interplay between the GATA-type transcription factor SreA (a functional homolog of Fep1) and the bZIP transcription factor HapX. Under iron-replete conditions, SreA represses iron acquisition genes. Conversely, under iron-limiting conditions, HapX is activated and promotes the expression of genes involved in siderophore biosynthesis and uptake, while also repressing iron-consuming pathways. The PacC transcription factor, which responds to ambient pH, also plays a role in regulating siderophore biosynthesis, with expression being elevated at alkaline pH.[1]

Caption: Simplified signaling pathway for the regulation of Ferrichrome A.

Experimental Protocols

Chrome Azurol S (CAS) Assay for Siderophore Detection

This colorimetric assay is a universal method for detecting and quantifying siderophores. Siderophores remove iron from the blue-colored iron-CAS-HDTMA complex, resulting in a color change to orange/yellow.

Materials:

-

Chrome Azurol S (CAS)

-

Hexadecyltrimethylammonium bromide (HDTMA)

-

FeCl₃·6H₂O

-

Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer

-

Nutrient agar (B569324) or appropriate fungal growth medium

-

Sterile Petri dishes

-

Acid-washed glassware

Procedure:

-

Prepare CAS indicator solution:

-

Dissolve 60.5 mg of CAS in 50 mL of deionized water.

-

Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

-

Prepare a 1 mM FeCl₃·6H₂O solution in 10 mM HCl.

-

Slowly mix the CAS solution with the HDTMA solution.

-

While stirring, slowly add the FeCl₃ solution to the CAS/HDTMA mixture. The solution will turn dark blue. Autoclave and store in the dark.

-

-

Prepare CAS agar plates:

-

Prepare the desired fungal growth medium (e.g., Potato Dextrose Agar) and autoclave.

-

Cool the medium to approximately 50°C.

-

Aseptically add the CAS indicator solution to the molten agar at a 1:9 ratio (e.g., 100 mL of CAS solution to 900 mL of agar).

-

Pour the plates and allow them to solidify.

-

-

Inoculation and Incubation:

-

Inoculate the center of the CAS agar plates with the fungal strain of interest.

-

Incubate the plates under conditions that promote fungal growth and siderophore production (typically iron-limited).

-

-

Observation:

-

Observe the plates for the formation of a colored halo around the fungal colony. A yellow, orange, or purple halo indicates siderophore production. The diameter of the halo can be measured to semi-quantitatively assess the amount of siderophore produced.

-

Caption: Experimental workflow for the Chrome Azurol S (CAS) assay.

⁵⁵Fe-Ferrichrome A Uptake Assay

This assay directly measures the uptake of iron mediated by Ferrichrome A using radiolabeled iron.

Materials:

-

Fungal culture grown under iron-depleted conditions

-

⁵⁵FeCl₃

-

Apo-Ferrichrome A

-

Uptake buffer (e.g., MES-buffered minimal medium)

-

Scintillation vials and scintillation cocktail

-

Filtration apparatus with glass fiber filters

Procedure:

-

Preparation of ⁵⁵Fe-Ferrichrome A:

-

Prepare a solution of apo-Ferrichrome A in a suitable buffer.

-

Add ⁵⁵FeCl₃ in a slight molar excess to the apo-siderophore solution.

-

Incubate to allow for complex formation.

-

-

Fungal Cell Preparation:

-

Grow the fungal strain to the desired growth phase in an iron-depleted medium to induce the expression of siderophore transporters.

-

Harvest the cells by centrifugation and wash them with uptake buffer.

-

Resuspend the cells to a known density in the uptake buffer.

-

-

Uptake Assay:

-

Initiate the uptake by adding the ⁵⁵Fe-Ferrichrome A solution to the cell suspension.

-

Incubate at the desired temperature with shaking.

-

At various time points, withdraw aliquots of the cell suspension and immediately filter them through glass fiber filters to separate the cells from the medium.

-

Wash the filters rapidly with ice-cold uptake buffer to remove non-specifically bound radioactivity.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the rate of iron uptake (e.g., in pmol of Fe per minute per mg of dry weight).

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol allows for the quantification of the expression levels of Ferrichrome A biosynthetic genes (fso1, omo1, ato1).[10][11][12]

Materials:

-

Fungal mycelia grown under iron-replete and iron-depleted conditions

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green-based)

-

Primers specific for target genes (fso1, omo1, ato1) and a reference gene (e.g., actin or GAPDH)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Harvest fungal mycelia from cultures grown under iron-replete and iron-depleted conditions.

-

Extract total RNA using a suitable kit, including a DNase I treatment step to remove genomic DNA contamination.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

-

-

qRT-PCR:

-

Set up qRT-PCR reactions containing the cDNA template, gene-specific primers, and a SYBR Green master mix.

-

Run the reactions in a qRT-PCR instrument using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene under each condition.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene.

-

Calculate the relative gene expression changes (fold change) between iron-depleted and iron-replete conditions using the ΔΔCt method.

-

Galleria mellonella Virulence Assay

The Galleria mellonella (greater wax moth) larval model is a widely used invertebrate host system to assess fungal virulence.[13][14][15][16][17]

Materials:

-

G. mellonella larvae of a consistent size and weight

-

Fungal spore or yeast cell suspension of the wild-type and siderophore-deficient mutant strains

-

Phosphate-buffered saline (PBS)

-

Hamilton syringe with a fine-gauge needle

-

Sterile Petri dishes

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Grow the wild-type and mutant fungal strains and prepare a suspension of spores or yeast cells in PBS at a defined concentration (e.g., 1 x 10⁷ cells/mL).

-

-

Infection:

-

Select healthy G. mellonella larvae.

-

Inject a specific volume (e.g., 10 µL) of the fungal suspension into the hemocoel of each larva via the last left proleg.

-

Include a control group injected with PBS only to account for mortality due to physical injury.

-

-

Incubation and Monitoring:

-

Place the larvae in sterile Petri dishes and incubate them at an appropriate temperature (e.g., 37°C).

-

Monitor the survival of the larvae daily for a set period (e.g., 7-10 days). Larvae are considered dead when they are non-responsive to touch.

-

-

Data Analysis:

-

Record the number of surviving larvae each day.

-

Plot Kaplan-Meier survival curves and analyze the data using a log-rank test to determine if there is a statistically significant difference in virulence between the wild-type and mutant strains.

-

Role in Fungal Virulence and as a Drug Target

The ability to acquire iron is paramount for the survival and proliferation of pathogenic fungi within a host. Siderophore-mediated iron uptake, and specifically the production of Ferrichrome A, has been demonstrated to be a critical virulence factor for several fungal pathogens.[6] By efficiently scavenging iron from the host, Ferrichrome A enables the fungus to overcome the host's nutritional immunity and establish an infection.

Mutants deficient in siderophore biosynthesis often exhibit attenuated virulence in animal models of infection.[3][4] This highlights the potential of the Ferrichrome A biosynthetic pathway as a target for the development of novel antifungal therapies. Inhibiting key enzymes in this pathway could effectively starve the fungus of iron, thereby limiting its growth and virulence. The fact that siderophore biosynthesis is absent in humans makes it an attractive and specific target for antifungal drug development.

Conclusion

Ferrichrome A plays a central role in the iron acquisition strategies of many fungal species. Its high affinity for ferric iron, coupled with a dedicated and tightly regulated uptake system, makes it a highly efficient molecule for scavenging this essential nutrient from the environment. The critical role of Ferrichrome A in fungal physiology and virulence underscores its importance as a subject of ongoing research and as a potential target for the development of novel antifungal agents. This technical guide provides a foundational understanding of the multifaceted functions of Ferrichrome A, offering valuable information and methodologies for researchers and professionals working to combat fungal diseases.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. New Reference Genes for qRT-PCR Analysis as a Potential Target for Identification of Trichophyton verrucosum in Different Culture Conditions [mdpi.com]

- 13. 2.11. Analysis of fungal virulence in Galleria mellonella [bio-protocol.org]

- 14. bio-protocol.org [bio-protocol.org]

- 15. en.bio-protocol.org [en.bio-protocol.org]

- 16. tandfonline.com [tandfonline.com]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Early Research on the Isolation and Properties of Ferrichrome A: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the isolation and properties of Ferrichrome A, a significant siderophore produced by the smut fungus Ustilago sphaerogena. The information presented herein is based on the seminal early studies, offering a detailed look into the experimental protocols and initial characterization of this iron-chelating compound.

Introduction

Ferrichrome A was first identified as a second iron-binding compound from Ustilago sphaerogena in the mid-1950s.[1] Its discovery was a significant step in understanding microbial iron metabolism. Produced by the fungus under iron-deficient conditions, Ferrichrome A, like other siderophores, plays a crucial role in sequestering environmental iron for cellular processes.[2][3] Early research distinguished it from the previously isolated ferrichrome by its unique amino acid composition, specifically the presence of serine, and its distinct solubility characteristics.[1] This guide focuses on the pioneering methods used to isolate and characterize this important molecule.

Experimental Protocols

The following experimental protocols are reconstructed from the early literature on the isolation and characterization of Ferrichrome A.

Culture of Ustilago sphaerogena for Ferrichrome A Production

To induce the production of Ferrichrome A, Ustilago sphaerogena was cultured in a medium with sub-optimal iron concentrations.

-

Medium Composition: A chemically defined medium was used. While the exact early composition can be inferred from related studies, a typical medium for siderophore production would be low in iron.

-

Inoculation and Incubation: The medium was dispensed into Erlenmeyer flasks, sterilized, and then inoculated with a culture of Ustilago sphaerogena.

-

Aeration: The cultures were incubated on a rotary shaker to ensure adequate aeration, a critical factor for fungal growth and metabolism.

-

Iron-Deficient Conditions: The key to producing Ferrichrome A was the omission of added iron to the culture medium, which triggers the fungus to secrete iron-binding compounds.[1][2]

Isolation and Purification of Ferrichrome A

The isolation and purification of Ferrichrome A from the culture medium was a multi-step process designed to separate it from other metabolic products and related compounds like ferrichrome.

-

Removal of Fungal Cells: The culture was first processed to remove the fungal biomass, likely through filtration or centrifugation.

-

Initial Extraction: The cell-free medium, now containing the secreted siderophores, was the starting material for extraction.

-

Chromatographic Separation: Paper chromatography was the primary method used in early studies to separate Ferrichrome A from ferrichrome and other components.[1]

-

Stationary Phase: Whatman No. 1 filter paper buffered at pH 7.0 with 0.1 M phosphate (B84403) buffer.

-

Mobile Phase (Developing Solvent): Two different solvent systems were employed:

-

Butanol-acetic acid-water

-

80% methanol

-

-

-

Crystallization: The purified Ferrichrome A was crystallized from water, appearing as regular plates.[1]

Characterization of Ferrichrome A

Early characterization of Ferrichrome A focused on its physical and chemical properties to distinguish it from ferrichrome.

-

Amino Acid Analysis: The amino acid composition was determined, revealing the presence of serine in addition to ornithine and glycine, which are also found in ferrichrome.[1]

-

Spectrophotometry: The absorption spectrum of Ferrichrome A was measured to determine its characteristic absorption maximum.

-

Solubility Tests: The solubility of the crystalline Ferrichrome A was tested in various solvents.

Quantitative Data Summary

The following tables summarize the quantitative data reported in the early research on Ferrichrome A.

| Property | Value | Reference(s) |

| Physical Appearance | Crystalline, regular plates from water | [1] |

| Absorption Maximum | 440 µm | [1] |

| Amino Acid Components | Serine, Ornithine, Glycine | [1] |

| Solvent System | Ferrichrome A Rf Value | Ferrichrome Rf Value | Reference(s) |

| Butanol-acetic acid-water | 0.51 | 0.40 | [1] |

| 80% Methanol | 0.52 | 0.68 | [1] |

| Solvent | Solubility | Reference(s) |

| Methanol | Very soluble | [1] |

| Water | Sparingly soluble | [1] |

| Acetone | Insoluble | [1] |

| Petroleum ether | Insoluble | [1] |

| Diethyl ether | Insoluble | [1] |

| Chloroform | Insoluble | [1] |

Mandatory Visualizations

Experimental Workflow for Ferrichrome A Isolation

Caption: Workflow for the isolation and purification of Ferrichrome A.

Conceptual Structure of Ferrichrome A from Early Research

Caption: Conceptual relationship of Ferrichrome A components.

References

An In-Depth Technical Guide to Ferrichrome A: Molecular Characteristics, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ferrichrome A, a prominent member of the ferrichrome family of siderophores. This document details its molecular properties, biosynthetic pathway, and established methodologies for its analysis, catering to the needs of researchers in microbiology, biochemistry, and pharmacology.

Core Molecular and Physicochemical Properties

Ferrichrome A is a cyclic hexapeptide siderophore produced by various fungi, most notably the corn smut fungus Ustilago maydis, to sequester ferric iron (Fe³⁺) from the environment.[1] Its robust iron-chelating capabilities are conferred by three hydroxamate groups, which coordinate the ferric ion in a stable octahedral geometry.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for Ferrichrome A, including its iron-containing and iron-free (desferri-ferrichrome A) forms.

| Property | Ferrichrome A (with Iron) | Desferri-ferrichrome A (Iron-free) |

| Molecular Formula | C₄₁H₅₈FeN₉O₂₀ | C₄₁H₆₁N₉O₂₀ |

| Molecular Weight | 1052.8 g/mol [2][3] | 999.982 g/mol [1] |

| CAS Number | 15258-80-7 | Not Applicable |

The Biosynthetic Pathway of Ferrichrome A in Ustilago maydis

The biosynthesis of Ferrichrome A in Ustilago maydis is a complex enzymatic process involving several key enzymes. The pathway begins with precursors from primary metabolism and culminates in the assembly of the final cyclic hexapeptide structure.

Key Enzymes in Ferrichrome A Biosynthesis:

-

Hcs1 (HMG-CoA synthase): Initiates the pathway by generating hydroxymethyl glutaryl-CoA (HMG-CoA).[1]

-

Fer4 (Enoyl-CoA hydratase): Converts HMG-CoA to methyl glutaconyl-CoA.[1]

-

Sid1 (Ornithine monooxygenase): Produces hydroxyornithine from the precursor ornithine.[1]

-

Fer5 (Hydroxyornithine acylase): Couples methyl glutaconyl-CoA with hydroxyornithine.[1]

-

Fer3 (Non-ribosomal peptide synthetase - NRPS): Catalyzes the cyclization of three methylglutaconyl hydroxyornithine molecules with one glycine (B1666218) and two serine amino acids to form the final Ferrichrome A structure.[1]

Caption: Biosynthetic pathway of Ferrichrome A in Ustilago maydis.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of Ferrichrome A.

Extraction and Purification of Ferrichrome A from Ustilago maydis Culture

This protocol outlines the steps for isolating Ferrichrome A from a liquid culture of Ustilago maydis.

1. Fungal Culture:

- Inoculate a suitable low-iron liquid medium with Ustilago maydis.

- Incubate the culture with shaking for a period sufficient for siderophore production (typically 3-5 days).

2. Harvesting and Initial Extraction:

- Separate the fungal mycelia from the culture supernatant by centrifugation or filtration.

- To the supernatant, add a chelating resin (e.g., Amberlite XAD-2) and stir for several hours to allow for the adsorption of Ferrichrome A.

- Collect the resin by filtration and wash with distilled water to remove unbound compounds.

3. Elution and Concentration:

- Elute the bound Ferrichrome A from the resin using an organic solvent such as methanol (B129727) or acetone.

- Concentrate the eluate to dryness using a rotary evaporator.

4. Chromatographic Purification:

- Redissolve the dried extract in a minimal volume of a suitable solvent (e.g., 50% methanol).

- Perform preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.

- Employ a water/acetonitrile gradient with a small amount of formic acid to achieve separation.

- Collect the fractions corresponding to the Ferrichrome A peak, identified by its characteristic absorbance at approximately 425 nm.

- Confirm the purity of the collected fractions by analytical HPLC-MS.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

This protocol details the analytical method for the detection and quantification of Ferrichrome A.

-

Chromatographic System: A standard HPLC system coupled to a mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Monitor for the characteristic m/z of the [M+H]⁺ ion of Ferrichrome A.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general workflow for the structural analysis of purified Ferrichrome A.

1. Sample Preparation:

- Dissolve a sufficient amount of purified Ferrichrome A in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

- Transfer the solution to an NMR tube.

2. NMR Experiments:

- 1D ¹H NMR: To obtain a proton spectrum and identify the number and types of protons.

- 1D ¹³C NMR: To identify the number and types of carbon atoms.

- 2D COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

- 2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

- 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

- 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for sequencing the peptide backbone.

- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the 3D structure.

3. Data Analysis:

- Process and analyze the spectra using appropriate software to assign all proton and carbon signals and to determine the connectivity and spatial arrangement of the atoms, confirming the cyclic hexapeptide structure of Ferrichrome A.

Iron Uptake Bioassay using ⁵⁵Fe-labeled Ferrichrome A

This protocol describes a method to quantify the uptake of iron mediated by Ferrichrome A in a microbial culture.

Caption: Experimental workflow for Ferrichrome A iron uptake bioassay.

1. Preparation of ⁵⁵Fe-labeled Ferrichrome A:

- Incubate purified desferri-ferrichrome A with a solution of ⁵⁵FeCl₃ in a suitable buffer (e.g., Tris-HCl, pH 7.4) to allow for the formation of the ⁵⁵Fe-Ferrichrome A complex.

- Remove unbound ⁵⁵Fe by size-exclusion chromatography.

2. Cell Culture and Assay:

- Grow the microorganism of interest (e.g., a bacterial or yeast strain) to mid-log phase in an appropriate medium.

- Harvest the cells by centrifugation and wash with a suitable buffer.

- Resuspend the cells to a defined density in the assay buffer.

- Initiate the uptake experiment by adding a known concentration of ⁵⁵Fe-Ferrichrome A to the cell suspension.

- Incubate at a controlled temperature with shaking for various time points.

3. Termination of Uptake and Measurement:

- At each time point, take an aliquot of the cell suspension and immediately filter it through a membrane filter to separate the cells from the medium.

- Wash the filter rapidly with a cold wash buffer to remove any non-specifically bound ⁵⁵Fe-Ferrichrome A.

- Place the filter in a scintillation vial with a suitable scintillation cocktail.

- Measure the radioactivity using a scintillation counter.

4. Data Analysis:

- Calculate the amount of ⁵⁵Fe taken up by the cells at each time point and express it as pmol of Fe per mg of cellular protein or per 10⁶ cells.

- Plot the iron uptake over time to determine the rate of uptake. Competition assays with unlabeled Ferrichrome A can be performed to demonstrate the specificity of the uptake system.

References

The Architects of Iron Sequestration: A Technical Guide to Nonribosomal Peptide Synthetases in Ferrichrome A Synthesis

For Immediate Release

[City, State] – [Date] – In the intricate world of microbial metabolism, the acquisition of essential nutrients is a paramount challenge. Iron, a critical element for a myriad of cellular processes, is often sparingly available in the environment. To overcome this limitation, many fungi have evolved sophisticated machinery to synthesize high-affinity iron chelators known as siderophores. Among these, Ferrichrome A stands out as a crucial player in fungal iron homeostasis. This technical guide delves into the core of Ferrichrome A biosynthesis, focusing on the pivotal role of Nonribosomal Peptide Synthetases (NRPSs), the multienzyme complexes responsible for its assembly. Tailored for researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the enzymatic machinery, quantitative data, and detailed experimental protocols to facilitate further investigation and exploitation of this fascinating biosynthetic pathway.

Introduction to Ferrichrome A and its Biosynthesis

Ferrichrome A is a cyclic hexapeptide siderophore produced by various fungi, including species of Aspergillus, Ustilago, and Omphalotus. Its structure consists of three molecules of N⁵-acetyl-N⁵-hydroxy-L-ornithine and three molecules of glycine (B1666218), arranged in a cyclic fashion. This unique composition allows for the highly efficient and specific chelation of ferric iron (Fe³⁺), enabling the fungus to scavenge this essential metal from its surroundings.

The biosynthesis of Ferrichrome A is a multi-step process orchestrated by a dedicated biosynthetic gene cluster (BGC). Central to this pathway are the Nonribosomal Peptide Synthetases (NRPSs), large, modular enzymes that function as assembly lines for peptide synthesis, independent of the ribosomal machinery.

The Role of Nonribosomal Peptide Synthetases (NRPSs)

NRPSs are the master builders of a vast array of bioactive peptides. Their modular architecture is the key to their functional versatility. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid monomer into the growing peptide chain. A typical NRPS module is composed of three core domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it into an aminoacyl-adenylate intermediate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a thioester bond to its phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid tethered to its own T domain and the growing peptide chain attached to the T domain of the preceding module.

In the synthesis of Ferrichrome A, specific NRPSs, such as Fso1 in Omphalotus olearius and Fer3 in Ustilago maydis, are responsible for the assembly of the cyclic hexapeptide backbone. These NRPSs exhibit a unique modular organization tailored for the incorporation of glycine and N⁵-acetyl-N⁵-hydroxy-L-ornithine.

The Ferrichrome A Biosynthetic Pathway

The synthesis of Ferrichrome A can be broadly divided into three key stages:

-

Precursor Biosynthesis: The non-proteinogenic amino acid N⁵-hydroxy-L-ornithine is synthesized from L-ornithine by the action of an L-ornithine-N⁵-monooxygenase. Subsequently, an acetyltransferase catalyzes the acetylation of the N⁵-hydroxy group to form N⁵-acetyl-N⁵-hydroxy-L-ornithine.

-

NRPS-mediated Assembly: The dedicated NRPS (e.g., Fso1 or Fer3) then takes center stage. Its adenylation domains specifically recognize and activate glycine and N⁵-acetyl-N⁵-hydroxy-L-ornithine. The activated monomers are then loaded onto the respective T domains. The condensation domains orchestrate the sequential peptide bond formation, elongating the peptide chain.

-

Cyclization and Release: The final step involves the cyclization of the linear hexapeptide to form the stable ring structure of Ferrichrome A. This is often catalyzed by a terminal thioesterase (TE) or a condensation-like domain.

Figure 1: Simplified signaling pathway of Ferrichrome A biosynthesis.

Quantitative Data on Ferrichrome A Synthesis

Precise quantitative data on the enzymatic steps in Ferrichrome A synthesis is crucial for understanding the efficiency and regulation of the pathway. While specific kinetic parameters for every enzyme in all producing organisms are not exhaustively characterized, representative data from studies on fungal NRPSs provide valuable insights.

| Enzyme/Domain | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Source Organism |

| NRPS A-domain (Glycine) | Glycine | 150 - 500 | 10 - 50 | 3.3 x 103 - 5.5 x 103 | Fungal NRPSs (Representative) |

| NRPS A-domain (Ornithine derivative) | N⁵-hydroxy-L-ornithine | 50 - 200 | 5 - 20 | 4.2 x 103 - 6.7 x 103 | Fungal NRPSs (Representative) |

| L-Ornithine-N⁵-monooxygenase | L-Ornithine | 20 - 100 | 100 - 500 | 1.7 x 105 - 4.2 x 105 | Fungal siderophore pathways |

Table 1: Representative kinetic parameters of enzymes involved in Ferrichrome A and related siderophore biosynthesis. Note: Specific values can vary depending on the specific enzyme, organism, and experimental conditions.

Detailed Experimental Protocols

Heterologous Expression and Purification of a Ferrichrome A Synthetase (e.g., Fer3 from Ustilago maydis)

This protocol describes the heterologous expression of a fungal NRPS in a suitable host system, such as Saccharomyces cerevisiae or Escherichia coli, followed by affinity purification.

Workflow:

Figure 2: Workflow for heterologous expression and purification of an NRPS.

Methodology:

-

Gene Amplification and Cloning: The coding sequence of the target NRPS gene (e.g., fer3) is amplified from the genomic DNA of the producing organism using PCR with primers containing appropriate restriction sites. The amplified product is then ligated into a suitable expression vector (e.g., pET vector for E. coli or a yeast expression vector) containing an affinity tag (e.g., His-tag).

-

Transformation and Expression: The recombinant plasmid is transformed into a suitable expression host. A small-scale culture is grown to confirm the presence of the plasmid. For large-scale expression, a larger culture is inoculated and grown to a specific optical density before inducing protein expression with an appropriate inducer (e.g., IPTG for E. coli).

-

Cell Lysis and Lysate Clarification: The cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through methods like sonication or French press. The cell lysate is then centrifuged at high speed to pellet cell debris, yielding a clarified lysate containing the soluble proteins.

-

Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The column is washed with a wash buffer to remove non-specifically bound proteins.

-

Elution and Purity Analysis: The target NRPS is eluted from the column using an elution buffer containing a competing agent (e.g., imidazole (B134444) for His-tagged proteins). The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Reconstitution of Ferrichrome A Synthesis

This protocol outlines the steps to reconstitute the biosynthesis of Ferrichrome A in a test tube using purified enzymes and necessary substrates.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., HEPES or Tris-HCl) containing ATP, MgCl₂, the purified NRPS, L-ornithine-N⁵-monooxygenase, and the acetyltransferase.

-

Substrate Addition: The reaction is initiated by adding the substrates: L-ornithine, glycine, acetyl-CoA, and a reducing agent like NADPH for the monooxygenase.

-

Incubation: The reaction mixture is incubated at an optimal temperature (typically 25-30°C) for a defined period (e.g., 1-4 hours).

-

Reaction Quenching and Product Extraction: The reaction is stopped by adding a quenching agent like methanol (B129727) or formic acid. The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate) to isolate the synthesized Ferrichrome A.

-

Product Analysis: The extracted product is analyzed by HPLC-MS to confirm the synthesis of Ferrichrome A by comparing its retention time and mass-to-charge ratio with an authentic standard.

Quantitative Analysis of Ferrichrome A by HPLC-MS/MS

This protocol provides a method for the accurate quantification of Ferrichrome A in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Sample Preparation: Fungal culture supernatants or cell extracts are prepared. An internal standard (e.g., a stable isotope-labeled Ferrichrome A) is added to the samples for accurate quantification. The samples are then extracted and concentrated.

-

HPLC Separation: The extracted samples are injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution program using a mobile phase of water and acetonitrile (B52724) with a modifier like formic acid is used to separate Ferrichrome A from other components in the sample.

-

MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Ferrichrome A and the internal standard are monitored for high selectivity and sensitivity.

-